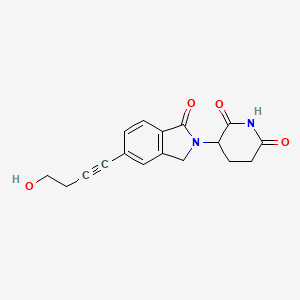
Diethyl(2-methyloxiran-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-methyloxiran-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-methyloxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl(2-methyloxiran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an epoxide, such as 2-methyloxirane, under basic conditions. This reaction typically requires a catalyst, such as a base like sodium hydride or potassium tert-butoxide, and is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(2-methyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates .
Wissenschaftliche Forschungsanwendungen
Diethyl(2-methyloxiran-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking phosphate groups in biological molecules.
Medicine: Research is ongoing into its use as a precursor for the synthesis of phosphonate-based drugs, which have applications in treating diseases like osteoporosis and cancer.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl(2-methyloxiran-2-yl)phosphonate involves its ability to form stable C-P bonds, which are resistant to hydrolysis. This stability makes it useful in various applications, including drug design and materials science. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl(2-oxiranylmethyl)phosphonate
- Diethyl(2-oxopropyl)phosphonate
- Diethyl(pyrrolidin-2-yl)phosphonate
Uniqueness
Diethyl(2-methyloxiran-2-yl)phosphonate is unique due to the presence of the 2-methyloxirane ring, which imparts distinct reactivity and stability compared to other phosphonates. This makes it particularly useful in applications requiring robust and hydrolysis-resistant compounds .
Eigenschaften
CAS-Nummer |
1445-84-7 |
|---|---|
Molekularformel |
C7H15O4P |
Molekulargewicht |
194.17 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-2-methyloxirane |
InChI |
InChI=1S/C7H15O4P/c1-4-10-12(8,11-5-2)7(3)6-9-7/h4-6H2,1-3H3 |
InChI-Schlüssel |
ZRRPTOIYRJIHGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1(CO1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


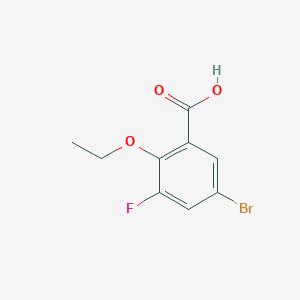




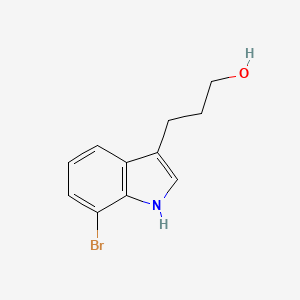

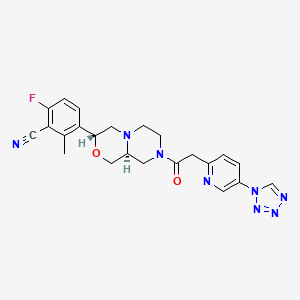
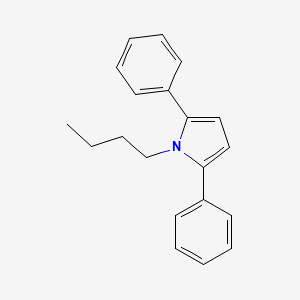
![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)

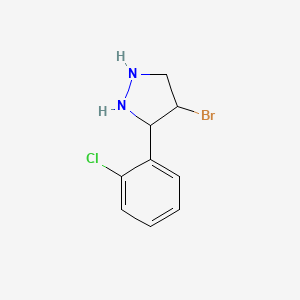
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
